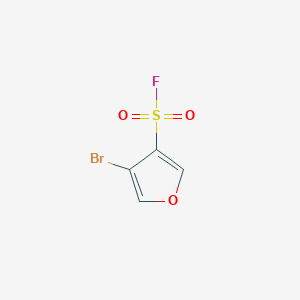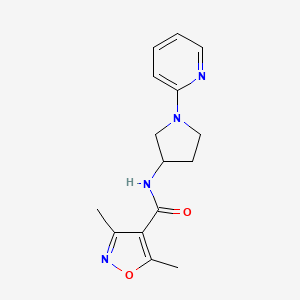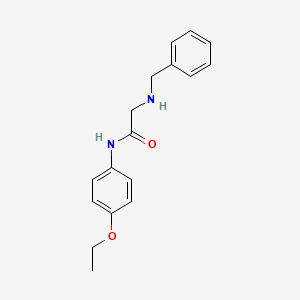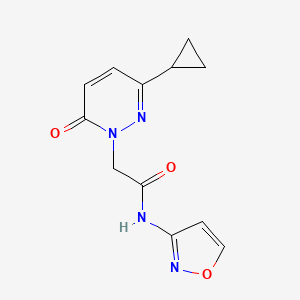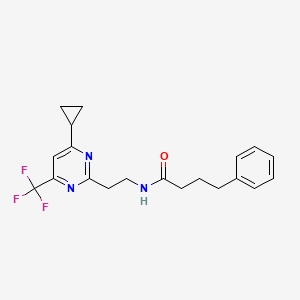
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-phenylbutanamide, also known as CP-945,598, is a novel compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of compounds known as cannabinoid receptor antagonists, which have been shown to have a wide range of potential medical applications.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
- Synthesis and Biological Evaluation of Pyrazolopyrimidines Derivatives: A study by Rahmouni et al. (2016) focused on synthesizing a series of pyrazolopyrimidine derivatives, which were then evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds were found to have potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
NF-kappaB and AP-1 Gene Expression Inhibition
- Inhibitors of NF-kappaB and AP-1 Gene Expression: Palanki et al. (2000) conducted structure-activity relationship studies on pyrimidine derivatives as inhibitors of NF-kappaB and AP-1 transcription factors. These compounds show promise in modulating gene expression, which is crucial in various physiological processes, including inflammation and cancer (Palanki et al., 2000).
Potential Antiasthma Agents
- Preparation of Triazolo[1,5-c]pyrimidines: Medwid et al. (1990) explored triazolopyrimidines as potential antiasthma agents. Their research highlights the significance of pyrimidine derivatives in developing new therapeutic agents for asthma (Medwid et al., 1990).
Antifilarial Activity
- Synthesis and Antifilarial Activity of Guanidines: Angelo et al. (1983) synthesized a series of guanidines for antifilarial evaluation. Their study provides insights into the structure-activity relationship for antifilarial activity of pyrimidine derivatives (Angelo et al., 1983).
Nonsteroidal Antiinflammatory Drugs
- Synthesis of Nonsteroidal Antiinflammatory Pyrazolopyrimidines: Auzzi et al. (1983) synthesized pyrazolopyrimidines, examining their relationship with antiinflammatory properties. This research contributes to understanding the development of new nonsteroidal antiinflammatory drugs (Auzzi et al., 1983).
Antiviral Drug Development
- Synthesis of Acyclic Pyrimidine Nucleoside Analogs: Eger et al. (1994) reported the synthesis of pyrimidinone derivatives with potential antiviral effects. This study is significant in the context of developing new antiviral drugs (Eger et al., 1994).
Nonlinear Optical Exploration
- Exploration of Thiopyrimidine Derivatives: Hussain et al. (2020) conducted a study on thiopyrimidine derivatives for their potential applications in nonlinear optics. This research adds to the understanding of the utility of pyrimidine derivatives in advanced material sciences (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c21-20(22,23)17-13-16(15-9-10-15)25-18(26-17)11-12-24-19(27)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,13,15H,4,7-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJVCGJTICGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)CCCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2981484.png)
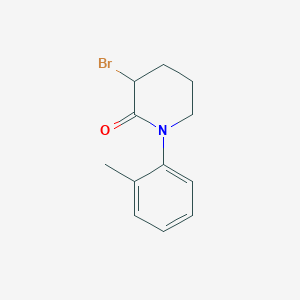
![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2981486.png)

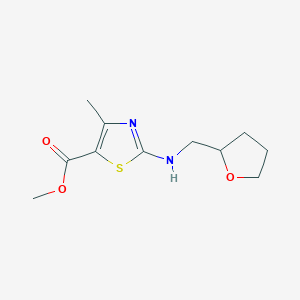
![4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2981490.png)
